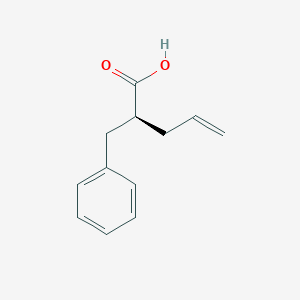![molecular formula C17H21NO2 B14358462 2-[(4-Butoxyanilino)methyl]phenol CAS No. 90383-18-9](/img/structure/B14358462.png)
2-[(4-Butoxyanilino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Butoxyanilino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which combines a phenolic group with a butoxyaniline moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyanilino)methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the presence of a strong base and a suitable solvent. For instance, the reaction between 4-butoxyaniline and 2-chloromethylphenol in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Butoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Butoxyanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Butoxyanilino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, making it reactive towards electrophiles. The butoxyaniline moiety can further enhance its reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
4-Butoxyaniline: A compound with a butoxy group attached to an aniline moiety.
Hydroquinone: A phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
2-[(4-Butoxyanilino)methyl]phenol is unique due to its combined structure of a phenolic group and a butoxyaniline moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its individual components .
Properties
CAS No. |
90383-18-9 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(4-butoxyanilino)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-2-3-12-20-16-10-8-15(9-11-16)18-13-14-6-4-5-7-17(14)19/h4-11,18-19H,2-3,12-13H2,1H3 |
InChI Key |
VWPUKSNWTWOTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
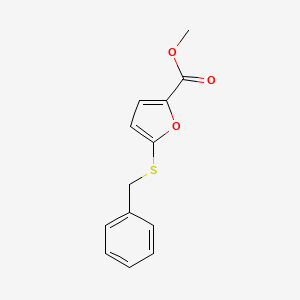
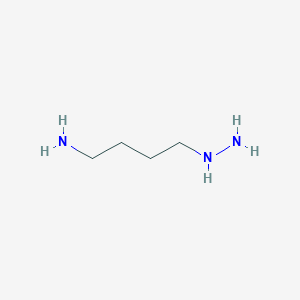
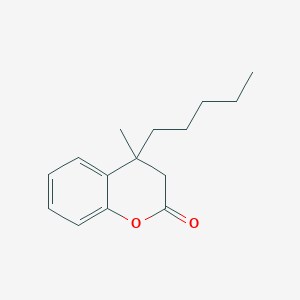
mercury](/img/structure/B14358400.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
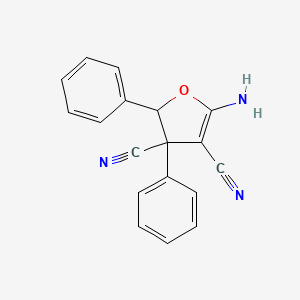
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
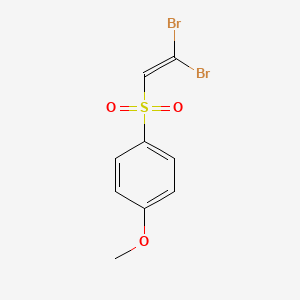
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)
